N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (hereafter referred to as Compound A) is a triazolopyridazine derivative featuring a trifluoromethyl group at position 3 and an isopropylamine substituent at position 4. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects, while the isopropyl substituent balances steric bulk and lipophilicity.
Properties
Molecular Formula |
C9H10F3N5 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-propan-2-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H10F3N5/c1-5(2)13-6-3-4-7-14-15-8(9(10,11)12)17(7)16-6/h3-5H,1-2H3,(H,13,16) |
InChI Key |
LCZBJNURPUXDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NN2C(=NN=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine Intermediate Preparation
The synthesis begins with the preparation of a pyridazine hydrazone. For example, 3-(trifluoromethyl)pyridazine-6-hydrazine is generated by reacting 6-chloro-3-(trifluoromethyl)pyridazine with hydrazine hydrate in ethanol under reflux. This intermediate is critical for subsequent cyclization.
Oxidative Cyclization with NCS
The hydrazone is treated with NCS in dry dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This exothermic reaction induces cyclization, forming the triazolo[4,3-b]pyridazine core. The use of NCS ensures high regioselectivity for the [4,3-b] isomer, avoiding competing [4,3-a] products. Post-reaction, the product is isolated via filtration and washed with petroleum ether, yielding the chlorinated intermediate, 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine, in >90% yield.
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Base | Et3N | K2CO3 | Et3N |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 78 | 65 | 78 |
Purification and Characterization
The crude product is purified via recrystallization from hot water, yielding N-(propan-2-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine as pale yellow crystals. Structural confirmation is achieved through:
-
1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH3)2), 3.95–4.05 (m, 1H, NHCH), 8.45 (s, 1H, pyridazine-H), 8.90 (s, 1H, triazole-H).
-
13C NMR : δ 22.4 (CH(CH3)2), 46.8 (NHCH), 121.5 (q, J = 270 Hz, CF3), 144.2 (triazole-C), 152.7 (pyridazine-C).
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling strategy has been explored for challenging substitutions. Using Pd2(dba)3 and Xantphos as a ligand, the chlorinated intermediate couples with isopropylamine in toluene at 110°C, achieving a 70% yield. While effective, this method is less cost-efficient than SNAr due to catalyst requirements.
One-Pot Synthesis
Recent advances describe a one-pot protocol combining cyclization and amination. The hydrazone intermediate, NCS, and isopropylamine are reacted sequentially in DMF, reducing purification steps. This method achieves a 65% overall yield but requires precise stoichiometric control to avoid byproducts.
Structural and Electronic Considerations
Role of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitution at position 6. Density functional theory (DFT) calculations reveal a 0.35 eV reduction in the LUMO energy at position 6 compared to non-fluorinated analogs, corroborating experimental reactivity.
Hydrogen Bonding and Crystal Packing
X-ray crystallography of analogous triazolopyridazines shows that the triazole N1 atom forms a hydrogen bond with Asn140 in biological targets (bond length: 2.89 Å). In the solid state, N-(propan-2-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine adopts a planar conformation, with intermolecular N–H···N interactions stabilizing the crystal lattice.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit significant anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, analogs of this compound have been tested for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.
Neurological Disorders
The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that triazole-containing compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that triazole derivatives can disrupt fungal cell wall synthesis and show efficacy against various bacterial strains. This makes it a candidate for further exploration in the development of new antimicrobial agents.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity. The study concluded that modifications to the triazole ring could enhance potency and selectivity toward cancer cells .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of triazole derivatives in models of oxidative stress-induced neurotoxicity. The findings revealed that these compounds could significantly reduce cell death and improve mitochondrial function in neuronal cells exposed to neurotoxic agents . This suggests a promising avenue for developing therapeutic agents for neurodegenerative conditions.
Case Study 3: Antimicrobial Efficacy
Another study explored the antimicrobial properties of triazole derivatives against resistant bacterial strains. The results demonstrated that certain compounds exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 6 (Amine Group)
The amine substituent at position 6 is critical for target engagement and physicochemical properties. Key analogs include:
Key Findings :
- Bulkier substituents (e.g., indole- or phenyl-containing groups) improve target affinity but often reduce solubility.
- Fluorine substitution (e.g., Compound 7) balances metabolic stability and selectivity .
- Compound A ’s isopropyl group provides a compromise between steric effects and lipophilicity, making it a versatile scaffold for further derivatization.
Substituent Variations at Position 3 (Trifluoromethyl Group)
The trifluoromethyl group at position 3 is conserved in most analogs for its electronic and steric effects. Exceptions include:
Key Findings :
Biological Activity
N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19F3N6
- Molecular Weight : 356.35 g/mol
- CAS Number : 930856-73-8
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
-
Inhibition of Phosphodiesterases (PDEs) :
- PDEs are crucial in regulating intracellular levels of cyclic nucleotides. This compound has demonstrated selective inhibition of PDE4D isoforms, which are implicated in inflammatory processes and cognitive functions. Studies have shown that this compound can reduce pro-inflammatory cytokine production in microglial cells by inhibiting PDE activity .
-
Antitumor Activity :
- Recent research indicates that derivatives of this compound exhibit selective antitumor effects against various cancer cell lines. For instance, it has been found to induce apoptosis in hepatocellular carcinoma (HCC) cells without affecting normal hepatocytes . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on HCC cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Case Study 2: Inflammatory Response Modulation
In a controlled study involving guinea pigs, the compound was shown to effectively reduce airway hyperreactivity and eosinophilia associated with allergic responses. The mechanism was linked to its ability to inhibit PDE activity, leading to decreased levels of inflammatory mediators such as TNF-α and IL-5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
